Fesoterodine-d7 is a deuterated form of fesoterodine, a pharmacological agent primarily used in the treatment of overactive bladder syndrome. The compound is classified as an antimuscarinic agent, which acts by inhibiting muscarinic acetylcholine receptors, particularly the M3 subtype that is predominantly involved in bladder contraction. Fesoterodine-d7 is synthesized for use in pharmaceutical analytical testing and research, providing a stable isotope labeled standard for various studies.
Fesoterodine-d7 is listed under the Chemical Abstracts Service number 1126611-84-4 and has a molecular formula of C26H30D7NO3 with a molecular weight of 418.62 g/mol. It falls into categories related to neurotransmission, nociception, memory, learning and cognition, as well as being relevant in studies concerning Parkinson's disease and schizophrenia .
The synthesis of fesoterodine-d7 typically involves several steps starting from the preparation of the intermediate compound 5-hydroxymethyl tolterodine. This intermediate is reacted with isobutyryl chloride to form fesoterodine-d7. The synthesis process often employs organic solvents and catalysts to facilitate the esterification reaction. Common techniques for purification include recrystallization and chromatography to ensure high purity levels (typically >95%) of the final product.
Fesoterodine-d7 possesses a complex molecular structure characterized by its deuterated components. The molecular formula C26H30D7NO3 reflects the incorporation of deuterium atoms into specific positions on the molecule, which is essential for its application in research.
The primary chemical reaction involving fesoterodine-d7 is its hydrolysis to produce 5-hydroxymethyl tolterodine upon administration. This hydrolysis is crucial for activating the drug's pharmacological effects.
Fesoterodine-d7 acts as a competitive antagonist at muscarinic acetylcholine receptors. Upon conversion to its active metabolite, it inhibits bladder contractions by blocking M3 muscarinic receptors. This inhibition leads to decreased detrusor pressure and reduced urinary urgency and frequency.
Fesoterodine-d7 exhibits several notable physical and chemical properties:
Fesoterodine-d7 serves primarily in scientific research as a stable isotope labeled standard for analytical testing in pharmacokinetics and drug metabolism studies. Its unique deuterated structure allows researchers to track the compound's behavior in biological systems without altering its pharmacological activity significantly.
This detailed analysis of fesoterodine-d7 highlights its importance as both a therapeutic agent and a valuable tool in pharmaceutical research.
Deuterium labeling of antimuscarinic agents employs strategic molecular modifications to enhance metabolic stability while preserving pharmacological activity. Fesoterodine-d7, a deuterated analog of the bladder therapeutic fesoterodine, incorporates seven deuterium atoms (D7) at specific positions: three at the methyl group (CD₃) and four at the quaternary carbon with adjacent methyl groups (C(CD₃)₂) of the isobutyryl ester moiety . This targeted deuteration leverages the kinetic isotope effect (KIE), where carbon-deuterium bonds exhibit slower cleavage rates compared to carbon-hydrogen bonds during hepatic metabolism [2]. Consequently, deuterated analogs like Fesoterodine-d7 demonstrate extended half-lives in pharmacokinetic studies without altering receptor binding affinity, as confirmed by consistent pKi values across muscarinic receptor subtypes (M1-M5) relative to non-deuterated fesoterodine [2] [6]. The synthetic routes prioritize regioselectivity to ensure isotopic integrity during large-scale production.
Table 1: Isotopic Labeling Methods for Deuterated Antimuscarinics
Method | Deuterium Position | Chemical Yield (%) | Isotopic Purity (%) |
---|---|---|---|
Esterification (d7-IBC) | Isobutyryl (CD₃ & C(CD₃)₂) | 85–90 | >98 |
Reductive Amination | Alkyl Chain (Variable) | 70–75 | 90–95 |
H/D Exchange | Aromatic/Exchangeable Sites | <50 | 80–85 |
Deuterium incorporation in Fesoterodine-d7 primarily utilizes esterification with pre-deuterated isobutyryl chloride-d7 (d7-IBC) rather than direct hydrogen/deuterium (H/D) exchange. The optimized pathway involves:
Critical process parameters include:
Crystallization of Fesoterodine-d7 fumarate salt is pivotal for achieving polymorphic purity and eliminating non-deuterated impurities. The process employs:
The crystalline form exhibits identical powder X-ray diffraction (PXRD) patterns to non-deuterated fesoterodine fumarate, confirming isostructural properties [7]. Key analytical controls include:
Deuteration efficiency varies significantly with the synthetic approach:
Table 2: Synthetic Pathway Efficiency for Fesoterodine-d7
Synthetic Route | Key Steps | Overall Yield (%) | Isotopic Purity (%) | Major Impurities |
---|---|---|---|---|
Esterification (d7-IBC) | Acylation of phenol with d7-IBC | 78–82 | >98 | <0.5% di-ester |
Reductive Amination (NaBD₄) | Deuteration of ketone precursor | 45–50 | 90–95 | 5–8% non-deuterated analog |
H/D Exchange (D₂O/Pd/C) | Catalytic exchange on fesoterodine | 30–35 | 80–85 | 10–15% protiated species |
The esterification route demonstrates superior efficiency due to:
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6